Cas no 1216266-70-4 (2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine)

2-(2-Methoxy-4,5-dimethylphenyl)propan-2-amine is a substituted phenylalkylamine compound characterized by its methoxy and dimethyl functional groups on the aromatic ring, along with a tertiary amine moiety. This structural configuration imparts unique physicochemical properties, making it a potential intermediate in pharmaceutical synthesis or agrochemical applications. The methoxy group enhances solubility in organic solvents, while the dimethyl substitution may influence steric and electronic effects, potentially improving selectivity in chemical reactions. The tertiary amine functionality offers versatility for further derivatization, such as salt formation or incorporation into more complex molecular frameworks. Its well-defined structure ensures reproducibility in synthetic processes, making it a reliable candidate for research and industrial applications requiring precise molecular architecture.
2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine structure
1216266-70-4 structure
商品名:2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine
CAS番号:1216266-70-4
MF:C12H19NO
メガワット:193.285363435745
CID:6349005
PubChem ID:82048606

2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine 化学的及び物理的性質

名前と識別子

    • 2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine
    • 1216266-70-4
    • EN300-2007494
    • インチ: 1S/C12H19NO/c1-8-6-10(12(3,4)13)11(14-5)7-9(8)2/h6-7H,13H2,1-5H3
    • InChIKey: WBJKXLMTKHWNRI-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=C(C)C(C)=CC=1C(C)(C)N

計算された属性

  • せいみつぶんしりょう: 193.146664230g/mol
  • どういたいしつりょう: 193.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2007494-2.5g
2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine
1216266-70-4
2.5g
$2295.0 2023-09-16
Enamine
EN300-2007494-0.05g
2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine
1216266-70-4
0.05g
$983.0 2023-09-16
Enamine
EN300-2007494-0.1g
2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine
1216266-70-4
0.1g
$1031.0 2023-09-16
Enamine
EN300-2007494-10.0g
2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine
1216266-70-4
10g
$5037.0 2023-05-27
Enamine
EN300-2007494-0.5g
2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine
1216266-70-4
0.5g
$1124.0 2023-09-16
Enamine
EN300-2007494-1.0g
2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine
1216266-70-4
1g
$1172.0 2023-05-27
Enamine
EN300-2007494-0.25g
2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine
1216266-70-4
0.25g
$1078.0 2023-09-16
Enamine
EN300-2007494-5.0g
2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine
1216266-70-4
5g
$3396.0 2023-05-27
Enamine
EN300-2007494-1g
2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine
1216266-70-4
1g
$1172.0 2023-09-16
Enamine
EN300-2007494-10g
2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine
1216266-70-4
10g
$5037.0 2023-09-16

2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine 関連文献

2-(2-methoxy-4,5-dimethylphenyl)propan-2-amineに関する追加情報

Compound CAS No. 1216266-70-4: 2-(2-Methoxy-4,5-Dimethylphenyl)Propan-2-Amine

Introduction to 2-(2-Methoxy-4,5-Dimethylphenyl)Propan-2-Amine

2-(2-Methoxy-4,5-Dimethylphenyl)Propan-2-Amine, a compound with CAS No. 1216266-70-4, is a versatile organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a methoxy-substituted aromatic ring with a tertiary amine group. The aromatic ring in this molecule is substituted at the 4 and 5 positions with methyl groups and at the 2 position with a methoxy group, while the propan-2-amine moiety provides a tertiary amine functionality. This combination of structural features makes it an interesting subject for both academic research and industrial applications.

Structural Features and Synthesis

The synthesis of 2-(2-Methoxy-4,5-Dimethylphenyl)Propan-2-Amine involves a multi-step process that typically begins with the preparation of the aromatic precursor. The methoxy group at the 2 position is introduced via nucleophilic aromatic substitution or through directed metallation strategies. The methyl groups at the 4 and 5 positions are introduced using alkylation techniques, such as Friedel-Crafts alkylation or through the use of methylating agents in appropriate reaction conditions. The final step involves the introduction of the propan-2-amine group, which can be achieved through reductive amination or by coupling reactions involving appropriate amine precursors.

Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the aryl-propanamine linkage with high yields and excellent regioselectivity. These methods not only enhance the overall efficiency of the synthesis but also contribute to a greener chemical process by minimizing waste and reducing energy consumption.

Chemical Properties and Applications

The chemical properties of CAS No. 1216266-70-4 are highly influenced by its molecular structure. The presence of electron-donating groups, such as methoxy and methyl substituents on the aromatic ring, imparts significant electron density to the ring system. This feature makes it an excellent candidate for various nucleophilic aromatic substitution reactions, which are widely used in drug discovery and materials science.

In terms of applications, this compound has found utility as an intermediate in the synthesis of bioactive molecules. Its tertiary amine functionality is particularly valuable in medicinal chemistry due to its ability to act as a hydrogen bond donor or acceptor, which can enhance molecular interactions with biological targets. Recent studies have highlighted its potential as a building block for developing inhibitors against key enzymes involved in metabolic disorders and neurodegenerative diseases.

Moreover, CAS No. 1216266-70-4 has been explored for its role in polymer chemistry. The aromatic ring's reactivity allows for its incorporation into polymeric materials with tailored electronic properties, making it a promising candidate for advanced materials development.

Biological Activity and Pharmacological Potential

The biological activity of CAS No. 1216266-70-4 has been extensively studied in recent years. Preclinical studies have demonstrated that this compound exhibits moderate inhibitory activity against several kinases involved in cell signaling pathways associated with cancer progression. Its ability to modulate these pathways suggests potential applications in anti-cancer therapy.

In addition to its enzymatic activity, this compound has shown promise as a modulator of ion channels, which are critical targets for treating cardiovascular diseases and neurological disorders. Recent research has focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce off-target effects.

Another area of interest is its role as a chiral auxiliary in asymmetric synthesis. The chiral center introduced by the propanamine group can be leveraged to synthesize enantiomerically enriched compounds, which are essential for drug development.

Safety Considerations and Environmental Impact

While CAS No. 1216266-70-4 holds significant potential for various applications, its handling requires adherence to standard safety protocols due to its chemical reactivity. Proper ventilation and personal protective equipment should be employed during synthesis and handling to minimize exposure risks.

From an environmental perspective, efforts are being made to develop sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles are increasingly being integrated into its production processes to ensure minimal environmental impact.

Conclusion

In summary, CAS No. 1216266-70-4, or CAS No: 121638988 , is a multifaceted compound with diverse applications across organic chemistry, pharmacology, and materials science. Its unique structural features make it an invaluable tool for researchers seeking to develop innovative solutions in these fields.

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